molecular formula C8H10BNO4 B3213803 5-(Aminocarbonyl)-2-methoxyphenylboronic acid CAS No. 1127647-65-7

5-(Aminocarbonyl)-2-methoxyphenylboronic acid

Cat. No.: B3213803
CAS No.: 1127647-65-7
M. Wt: 194.98 g/mol
InChI Key: NVZRRVKTPGPRHU-UHFFFAOYSA-N
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Description

5-(Aminocarbonyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid typically involves the reaction of 2-methoxyphenylboronic acid with a suitable aminocarbonylating agent. One common method is the reaction of 2-methoxyphenylboronic acid with cyanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity, making the process more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminocarbonyl)-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

5-(Aminocarbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. For example, in the detection of copper ions, the compound undergoes oxidative hydroxylation in the presence of copper, leading to a fluorescence response . This reaction is highly selective and sensitive, making it useful for analytical applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminocarbonyl)phenylboronic acid: Similar structure but lacks the methoxy group.

    3-(Aminocarbonyl)-4-methoxyphenylboronic acid: Similar structure with different substitution pattern.

    4-(Aminocarbonyl)-2-methoxyphenylboronic acid: Similar structure with different substitution pattern.

Uniqueness

5-(Aminocarbonyl)-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

(5-carbamoyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZRRVKTPGPRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127647-65-7
Record name 5-(Aminocarbonyl)-2-methoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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